molecular formula C14H20N2O2 B1671263 (S)-(-)-pindolol CAS No. 26328-11-0

(S)-(-)-pindolol

Cat. No. B1671263
CAS RN: 26328-11-0
M. Wt: 248.32 g/mol
InChI Key: JZQKKSLKJUAGIC-NSHDSACASA-N
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Description

-(S)-(-)-Pindolol, also known as (-)-pindolol, is a selective beta-adrenergic receptor blocker (beta-blocker) that has been used for many years in the treatment of cardiovascular diseases. It is a synthetic drug that is structurally related to the naturally occurring beta-blockers, such as propranolol, and is considered to be one of the most potent beta-blockers available. This drug has been studied extensively in both in vivo and in vitro studies, and has been found to have a wide range of effects on the body.

Scientific Research Applications

Augmentation of Antidepressant Response

Since the mid-1990s, (S)-(-)-pindolol, known for its beta-adrenoceptor and 5-HT(1A/1B) receptor ligand properties, has been explored for its potential to accelerate or enhance the clinical effects of antidepressant drugs, especially selective serotonin reuptake inhibitors (SSRIs). The initial hypothesis suggested that pindolol's mechanism of action involved preventing the inhibition of serotonin (5-HT) release caused by SSRIs, due to its ability to antagonize the action of 5-HT at midbrain raphe 5-HT(1A) autoreceptors. This would control the activity of ascending 5-HT-mediated pathways. However, the partial agonist properties of pindolol at 5-HT(1A) receptors and beta-adrenoceptors suggest that other mechanisms might also play a role. Despite this, the exact mechanism remains subject to debate, impacting the development of more rapid and efficient antidepressant therapies Artigas, F., Celada, P., Laruelle, M., & Adell, A. (2001). Trends in pharmacological sciences..

A meta-analysis concluded that while pindolol accelerates the antidepressant response, it does not necessarily increase the effectiveness of SSRIs in treatment-resistant patients. This finding underscores the complexity of pindolol's pharmacological profile and its clinical implications in treating depression Artigas, F., & Adell, A., Celada, P. (2006). Current drug targets..

Pharmacodynamic and Pharmacokinetic Interactions

The pharmacodynamics and pharmacokinetics of pindolol in combination with antidepressants have been a subject of extensive research. In vitro studies have revealed pindolol's weak partial agonist activity at 5-HT1A receptors, which significantly influences its clinical outcomes when used in combination with SSRIs. Positron emission tomography (PET) scan studies have indicated a preferential occupancy of pre- versus postsynaptic 5-HT1A receptors by pindolol, albeit with lower overall occupancy than desired. This suggests that higher doses might be more effective than the commonly used dosage. The intricate pharmacology of pindolol has led to the exploration of alternative approaches, such as the use of selective and silent 5-HT1A receptor antagonists in combination with SSRIs or the development of dual-action agents Olver, J., Cryan, J., Burrows, G., & Norman, T. R. (2000). Australian and New Zealand Journal of Psychiatry..

Electrooxidation and Voltammetric Determination

Pindolol's electrochemical properties have been studied, particularly its irreversible oxidation process on boron-doped diamond surfaces. These studies are crucial for developing sensitive determination methods for pindolol in pharmaceutical formulations and biological fluids, which could be beneficial for monitoring its levels in patients undergoing treatment and in anti-doping exams for athletes Pereira, G. F., Deroco, P., Silva, T., Ferreira, H. S., Fatibello‐Filho, O., Eguiluz, K. I., & Salazar-Banda, G. (2018). Diamond and Related Materials..

Scavenging of Reactive Nitrogen Species

Interestingly, research has identified pindolol as a potent scavenger of reactive nitrogen species, such as nitric oxide (*NO) and peroxynitrite anion (ONOO-). This property might contribute to reducing the latency of SSRIs' antidepressant effects attributed to pindolol. Moreover, it suggests an additional value for pindolol in treating depression associated with pro-oxidant neurodegenerative diseases Fernandes, E., Gomes, A., Costa, D., & Lima, J. L. (2005). Life sciences..

properties

IUPAC Name

(2S)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKKSLKJUAGIC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873364
Record name (S)-(-)-Pindolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-pindolol

CAS RN

26328-11-0
Record name (-)-Pindolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26328-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pindolol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Pindolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINDOLOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34B58KY5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: (S)-(-)-pindolol primarily interacts with β-adrenergic receptors, displaying equal affinity for both β1 and β2 subtypes [, , , ]. Additionally, it demonstrates affinity for 5-HT1A receptors [, , ].

ANone: Unlike traditional β-blockers, (S)-(-)-pindolol possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA) []. This means it can stimulate β-adrenergic receptors to a lesser degree while simultaneously blocking the effects of endogenous agonists like adrenaline and noradrenaline.

ANone: (S)-(-)-pindolol's binding to 5-HT1A receptors can influence various cellular processes. For example, it has been shown to antagonize both 5-HT-stimulated and spiperone-inhibited [35S]GTPγS binding in cloned 5-HT1A receptors, suggesting its potential to modulate receptor signaling pathways [].

ANone: The molecular formula of (S)-(-)-pindolol is C14H20N2O2, and its molecular weight is 248.32 g/mol [].

ANone: Crystallographic data confirming the absolute configuration of (S)-(-)-pindolol has been reported [].

ANone: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is frequently used for the sensitive and stereoselective analysis of (S)-(-)-pindolol in plasma and pharmaceutical products [].

ANone: Yes, chiral stationary phases like Chiralpak IB, based on cellulose tris(3,5-dimethylphenylcarbamate), have proven effective in resolving (S)-(-)-pindolol enantiomers [].

ANone: The (S)-enantiomer of pindolol exhibits greater β-blocking potency compared to the (R)-enantiomer [, ]. This highlights the significance of stereochemistry in determining the pharmacological profile of pindolol.

ANone: Iodination of (S)-(-)-pindolol has been shown to increase its affinity for β-adrenergic receptors, highlighting the influence of halogen substitutions on receptor binding [].

ANone: Unlike many other β-blockers, (S)-(-)-pindolol undergoes minimal first-pass metabolism in the liver, contributing to its relatively long duration of action [].

ANone: Yes, acidification of urine using agents like ammonium chloride significantly enhances the renal clearance of both (S)-(-)-pindolol and its (R)-enantiomer []. This underscores the role of urinary pH in modulating the elimination of weakly basic drugs like pindolol.

ANone: (S)-(-)-pindolol has been studied in preclinical models of cancer cachexia, such as the Yoshida AH-130 rat model and the Lewis lung carcinoma (LLC) mouse model, demonstrating promising results in reducing cachexia and improving survival [, ].

ANone: Yes, (S)-(-)-pindolol is a substrate for the organic cation transporter involved in renal elimination. Co-administration with cimetidine, a known inhibitor of this transporter, can stereoselectively inhibit pindolol's renal clearance [].

ANone: Yes, other beta-blockers such as (S)-propranolol, tertatolol, and bopindolol also possess partial agonist activity and have been explored for their potential in treating cachexia [].

ANone: The synthesis of (S)-(-)-pindolol was first reported in the late 1960s [, ]. A significant milestone was the recognition of its unique pharmacological profile, including its partial agonist activity and potential for diverse therapeutic applications.

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